5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde
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Overview
Description
5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde is a complex organic compound with a unique structure that combines naphthalene and azulene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method involves the use of Grignard reagents, which react with azulene derivatives to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of optoelectronic devices and materials science applications.
Mechanism of Action
The mechanism of action of 5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropenyl-4-methyl-azulene-1-carboxylic acid
- 15-Hydroxy-3,6-dihydrolactarazulene
- 7-Acetyl-4-methylazulene-1-carbaldehyde
Uniqueness
5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde is unique due to its combined naphthalene and azulene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
110318-81-5 |
---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
11,18-dimethoxytetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene-9-carbaldehyde |
InChI |
InChI=1S/C21H16O3/c1-23-20-15-10-6-7-11-16(15)21(24-2)19-17(12-22)13-8-4-3-5-9-14(13)18(19)20/h3-12H,1-2H3 |
InChI Key |
NJFZQNXFPUESJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=C(C4=CC=CC=CC4=C31)C=O)OC |
Origin of Product |
United States |
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